

# Ricolinostat structure activity relationship SAR HDAC6 inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Pharmacophore and Structural Analysis of Ricolinostat

The activity and selectivity of **Ricolinostat**, like other HDAC inhibitors, depend on a three-component pharmacophore [1]:

- **Zinc-Binding Group (ZBG):** The **hydroxamic acid** moiety chelates the zinc ion at the bottom of the HDAC6 catalytic tube. While effective, this group can be associated with metabolic instability and potential genotoxicity, driving research into alternatives like mercaptoacetamides [1].
- **Linker Region:** A linear hydrocarbon chain occupies the hydrophobic tunnel of the enzyme, connecting the cap to the ZBG.
- **Cap Group:** A bulky aromatic group (the "cap") interacts with the protein's surface and is a primary determinant of isoform selectivity. **Ricolinostat's** specific cap group allows it to exploit structural differences around the active site of HDAC6 compared to other HDACs [2].

The following diagram illustrates the core mechanism of HDAC6 inhibition by **Ricolinostat** and its functional consequences.



[Click to download full resolution via product page](#)

## Quantitative Inhibitory Profile and Selectivity

**Ricolinostat** demonstrates potent and selective inhibition of HDAC6, which has been quantified in various biochemical and cellular assays.

**Table 1: Experimental IC<sub>50</sub> and Selectivity Data for Ricolinostat**

| Assay Type                   | HDAC6 IC <sub>50</sub> | HDAC1 IC <sub>50</sub> | Selectivity Index (HDAC1/6) | Cellular Phenotype (Example)                                        | Citation Context                                       |
|------------------------------|------------------------|------------------------|-----------------------------|---------------------------------------------------------------------|--------------------------------------------------------|
| Enzymatic Inhibition         | 5.0 nM (approx.)       | Not explicitly stated  | >1000-fold                  | Induced $\alpha$ -tubulin acetylation in rat cortical cultures [1]. | Preclinical tool compound [1].                         |
| Cellular Proliferation (IBC) | ~4.0 $\mu$ M (72h)     | N/A                    | N/A                         | Induced apoptosis in inflammatory breast cancer cell lines [3].     | Used to establish predictive HDAC6 activity score [3]. |

| Assay Type                   | HDAC6<br>IC <sub>50</sub> | HDAC1<br>IC <sub>50</sub> | Selectivity<br>Index<br>(HDAC1/6) | Cellular Phenotype<br>(Example)                                                           | Citation Context                                            |
|------------------------------|---------------------------|---------------------------|-----------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Clinical Trial<br>(Phase Ib) | N/A                       | N/A                       | N/A                               | Combined with nab-paclitaxel; clinical activity in HR+/HER2-metastatic breast cancer [3]. | Demonstrated safety and potential efficacy in patients [3]. |

For comparison, next-generation inhibitors discovered through advanced screening pipelines show further refined properties. For instance, the compound **Cmpd.18** from an AI-driven study reported an HDAC6 IC<sub>50</sub> of **5.41 nM** and a selectivity index of ~117-fold over HDAC1 [2]. Another highly selective inhibitor, the mercaptoacetamide-based compound **2b**, exhibited sub-nanomolar potency ( **1.3 nM** ) and >3000-fold selectivity over HDAC1 [1].

## Key Experimental Protocols for Evaluation

The biological profile of **Ricolinostat** was established through standard and advanced experimental methods.

- **Enzymatic Inhibition Assay (Fluorescence-based):** This is a primary assay to determine IC<sub>50</sub> values. The protocol involves incubating purified HDAC enzymes (e.g., HDAC1, HDAC6) with a fluorogenic acetylated substrate in the presence of varying concentrations of **Ricolinostat**. The deacetylation reaction releases a fluorescent product, which is quantified. The concentration of the inhibitor that reduces this fluorescence by 50% is reported as the IC<sub>50</sub> [1] [2].
- **Cellular Target Engagement (Western Blot):** To confirm functional inhibition in cells, researchers treat relevant cell lines (e.g., cancer cells, primary neurons) with **Ricolinostat** and analyze cell lysates by Western blot. A direct marker of HDAC6 inhibition is the increased acetylation of its primary substrate, **α-tubulin**. This serves as a robust pharmacodynamic biomarker [1] [3].
- **Cellular Efficacy and Proliferation (Dose-Response):** To assess anti-proliferative effects, cells are treated with a range of **Ricolinostat** concentrations (e.g., 0-30 μM) for a set duration (e.g., 72 hours). Cell viability is measured using assays like MTT or CellTiter-Glo. The IC<sub>50</sub> value is calculated from the resulting dose-response curve [3].
- **Molecular Dynamics (MD) Simulations:** To understand the structural basis of binding affinity and selectivity, computational studies are performed. The protein-ligand complex is simulated in a near-physiological environment (water, ions) for timescales of 100 ns or more. These simulations assess

complex stability, conformational fluctuations, and key residue interactions (e.g., with ASP649, HIS651). Binding free energy is often calculated using methods like MM/GBSA [4].

## Future Research and Alternative Approaches

Current research is expanding beyond **Ricolinostat**'s hydroxamate-based scaffold:

- **Alternative Zinc-Binding Groups: Mercaptoacetamide** derivatives are being explored to improve metabolic stability and reduce genotoxicity risks associated with hydroxamates. Some show excellent potency and >3000-fold selectivity for HDAC6 [1].
- **Targeting Non-Catalytic Domains:** Most inhibitors, including **Ricolinostat**, target the CD2 catalytic domain. New strategies aim to develop inhibitors against the **ZnF-UBP domain**, which is crucial for HDAC6's role in aggresome formation and protein degradation, offering a potentially different therapeutic profile [5].
- **AI-Driven Discovery:** Artificial intelligence is now being integrated into the drug discovery pipeline. AI models predict compound-protein interactions, enabling large-scale virtual screening of chemical libraries to identify novel, selective HDAC6 inhibitor scaffolds with high efficiency [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Thiol-Based Potent and Selective HDAC6 Inhibitors ... [pmc.ncbi.nlm.nih.gov]
2. Discovery of selective HDAC6 inhibitors driven by artificial ... [sciencedirect.com]
3. Network-based assessment of HDAC6 activity predicts pre- ... [pmc.ncbi.nlm.nih.gov]
4. Identification of Potent HDAC6 Inhibitors for Breast Cancer ... [pmc.ncbi.nlm.nih.gov]
5. Selective molecular inhibition of the HDAC6 ZnF-UBP ... [nature.com]

To cite this document: Smolecule. [Ricolinostat structure activity relationship SAR HDAC6 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-structure-activity-relationship-sar-hdac6-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)